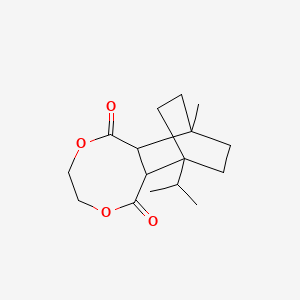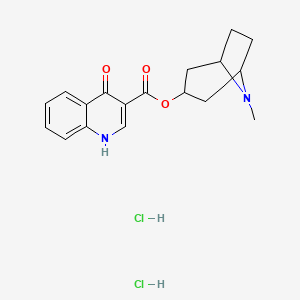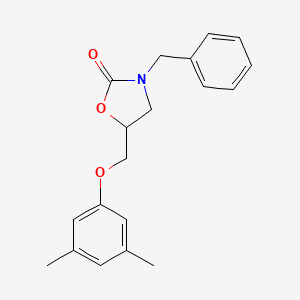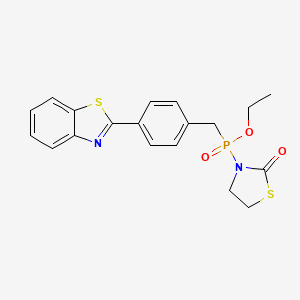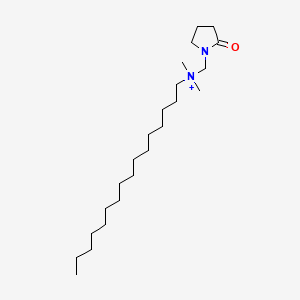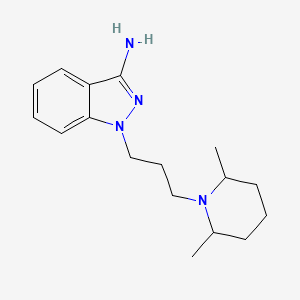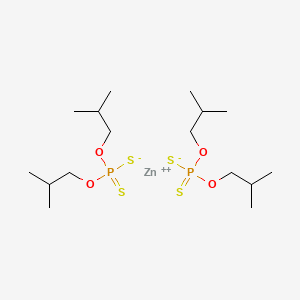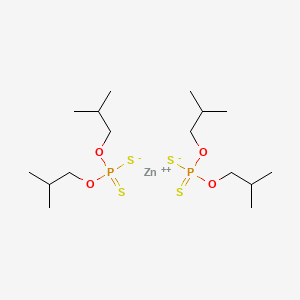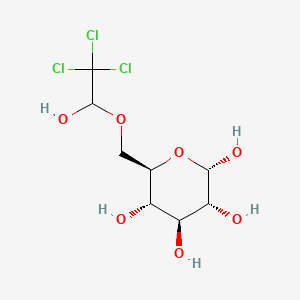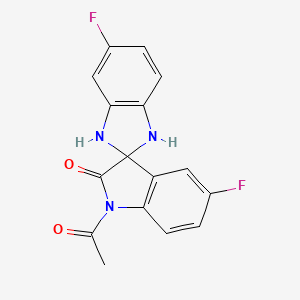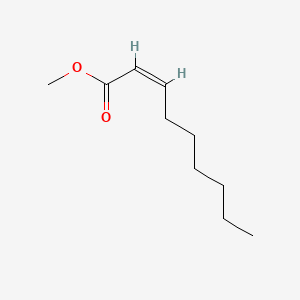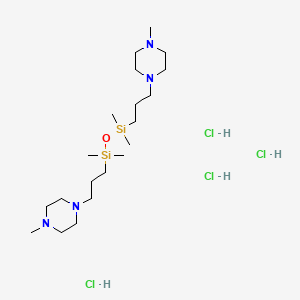
Piperazine, 1,1'-oxybis(dimethylsilylene)bis(trimethylene)bis(4-methyl-, tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazina, 1,1’-oxibis(dimetilsilileno)bis(trimetileno)bis(4-metil-, tetraclorhidrato es un compuesto orgánico complejo que pertenece a la familia de las piperazinas. Las piperazinas son una amplia clase de compuestos químicos caracterizados por un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. Este compuesto específico es notable por su estructura única, que incluye grupos dimetilsilileno y trimetileno, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de derivados de piperazina normalmente implica varios métodos, incluida la ciclación de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos, la cicloadición intermolecular de alquinos que contienen grupos amino, la síntesis en fase sólida paralela y la síntesis fotocatalítica . Estos métodos proporcionan una gama de condiciones y reactivos para lograr la estructura de piperazina deseada.
Métodos de producción industrial: La producción industrial de compuestos de piperazina a menudo implica la amoniación de 1,2-dicloroetano o etanolamina . Este proceso da como resultado la formación de piperazina como subproducto. El compuesto también se puede sintetizar haciendo reaccionar amoníaco alcohólico con 1,2-dicloroetano, o por la acción de sodio y etilenglicol sobre clorhidrato de etilendiamina .
Análisis De Reacciones Químicas
Tipos de reacciones: Los derivados de piperazina sufren varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se facilitan por la presencia de átomos de nitrógeno en el anillo de piperazina, que pueden actuar como nucleófilos o bases.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de derivados de piperazina incluyen sales de sulfonio, alquinos, aziridinas y N-nucleófilos . Las condiciones de reacción varían según el producto deseado, pero normalmente implican ambientes básicos o ácidos, así como catalizadores específicos para impulsar las reacciones.
Principales productos: Los principales productos formados a partir de las reacciones de derivados de piperazina dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la ciclación de derivados de 1,2-diamina con sales de sulfonio puede producir piperazinas protegidas, mientras que la apertura del anillo de aziridinas puede producir varias piperazinas sustituidas .
Aplicaciones Científicas De Investigación
Piperazina, 1,1’-oxibis(dimetilsilileno)bis(trimetileno)bis(4-metil-, tetraclorhidrato tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como bloque de construcción para la síntesis de moléculas más complejas. En biología y medicina, los derivados de piperazina son conocidos por sus propiedades farmacológicas y se utilizan en el desarrollo de fármacos para diversas áreas terapéuticas . Además, los compuestos de piperazina se emplean en aplicaciones industriales, como la producción de polímeros y otros materiales .
Mecanismo De Acción
El mecanismo de acción de los derivados de piperazina implica su interacción con dianas moleculares y vías específicas. Los compuestos de piperazina pueden actuar como inhibidores o moduladores de enzimas y receptores, afectando diversos procesos biológicos. El mecanismo exacto depende de la estructura específica del derivado de piperazina y su diana .
Comparación Con Compuestos Similares
Piperazina, 1,1’-oxibis(dimetilsilileno)bis(trimetileno)bis(4-metil-, tetraclorhidrato se puede comparar con otros derivados de piperazina, como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant . Estos compuestos comparten la estructura básica de piperazina pero difieren en sus sustituyentes y propiedades farmacológicas. La combinación única de grupos dimetilsilileno y trimetileno en este compuesto lo distingue de otros derivados de piperazina, proporcionando propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
84584-53-2 |
|---|---|
Fórmula molecular |
C20H50Cl4N4OSi2 |
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
[dimethyl-[3-(4-methylpiperazin-1-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylpiperazin-1-yl)propyl]silane;tetrahydrochloride |
InChI |
InChI=1S/C20H46N4OSi2.4ClH/c1-21-11-15-23(16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-24-17-13-22(2)14-18-24;;;;/h7-20H2,1-6H3;4*1H |
Clave InChI |
FHMSNCGYZLHWAE-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCC[Si](C)(C)O[Si](C)(C)CCCN2CCN(CC2)C.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



